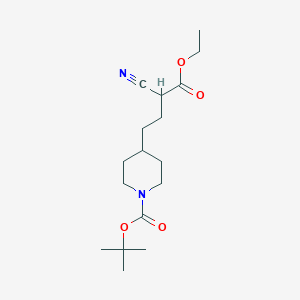

Tert-butyl 4-(3-cyano-4-ethoxy-4-oxobutyl)piperidine-1-carboxylate

Cat. No. B8547642

M. Wt: 324.4 g/mol

InChI Key: KDZKGDOJUKWULY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09035051B1

Procedure details

Combine tert-butyl 4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate (5.26 kg, 17.1 mol), ethyl cyanoacetate (7 kg, 62 mol), 21% sodium ethoxide in EtOH (8.25 L, 24.75 mol) and EtOH (35 L) in a 50 L reactor under a nitrogen atmosphere. Heat the mixture at 35-40° C. for 18 h at which time NMR analysis shows 20% of the mesylate remaining Continue heating the mixture at 35-40° C. for 24 h at which time NMR analysis shows only a small amount of mesylate. Slowly cool the reaction to RT and add glacial acetic acid (1422 mL, 22.68 mol) over 30 min. Concentrate the mixture using vacuum distillation and then partition between water (25 L) and EtOAc (35 L). Separate the layers and extract the aqueous phase with EtOAc (10 L). Combine the organic portions, wash with brine (15 L), and concentrate to a red oil. Purify the oil using silica gel chromatography (75 kg silica gel, 65-250 mesh), eluting with hexane (40 L) and then 20% EtOAc/hexane to provide a fraction (7.8 kg) that is 30% ethyl cyanoacetate/70% desired product. Concentrate the material by wipe film distillation at 100° C. and 210 mtorr vacuum, collecting the non-volatile fraction to provide the title compound (4.54 kg, 82%).

Quantity

5.26 kg

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

CS(O[CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1)(=O)=O.[C:21]([CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])#[N:22].[O-]CC.[Na+].S([O-])(=O)(=O)C.C(O)(=O)C>CCO>[C:21]([CH:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1)#[N:22] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.26 kg

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)OCCC1CCN(CC1)C(=O)OC(C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

7 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CC(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(C)(=O)(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(C)(=O)(=O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

1422 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CC(=O)OCC

|

Step Eight

|

Name

|

|

|

Quantity

|

35 L

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Step Nine

|

Name

|

|

|

Quantity

|

8.25 L

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

37.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating the mixture at 35-40° C. for 24 h at which time NMR analysis

|

|

Duration

|

24 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Slowly cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction to RT

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the mixture

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partition between water (25 L) and EtOAc (35 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the layers

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract the aqueous phase with EtOAc (10 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

Combine the organic portions, wash with brine (15 L)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate to a red oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purify the oil

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with hexane (40 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

20% EtOAc/hexane to provide a fraction (7.8 kg) that

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C(CCC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |